![molecular formula C23H25N5O2 B2600233 N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 921989-15-3](/img/structure/B2600233.png)
N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolopyrimidine . It has a role as a tyrosine kinase inhibitor . It is also known to have excellent pharmacokinetic properties .
Synthesis Analysis
The compound can be synthesized as potential anticancer agents . The synthesis involves the creation of new series of pyrazole-thiazol-4-one hybrids .Molecular Structure Analysis
The molecular structure of the compound involves intramolecular hydrogen bonding via an O—H⋯N interaction, generating an S(5) ring motif . The C—N=C—C torsion angle between the phenol and naphthalene rings is −179.8 (2)° .Chemical Reactions Analysis
The compound is known to cause trans-autophosphorylation of the bifunctional transmembrane kinase Ire1, which induces its endoribonuclease activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 386.5 g/mol . It has a molecular formula of C23H26N6 .Scientific Research Applications
CDK2 Inhibition and Anti-Proliferative Activity
The compound N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide belongs to a class of derivatives that have been studied for their potential in inhibiting CDK2 (Cyclin-Dependent Kinase 2) enzymes and exhibiting anti-proliferative activity against various human cancer cell lines. This includes research on pyrazolopyridine, furopyridine, and pyridine derivatives substituted with naphthyl and thienyl moieties, which have shown significant inhibition on cell lines such as HCT-116, MCF-7, HepG2, and A549. These studies indicate the compound's potential in cancer therapy, particularly in targeting cell cycle regulation mechanisms (Abdel-Rahman et al., 2021).
Anticancer Evaluation
Further exploration into the compound's derivatives has demonstrated anticancer activity, particularly through the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. These studies highlight the compound's versatility and potential efficacy in targeted cancer treatment, focusing on specific molecular structures and their interactions with cancer cells (Salahuddin et al., 2014).
Antioxidant Activity
Investigations into the antioxidant properties of compounds derived from 2-acetylnaphthalene, including structures related to this compound, have shown promising results. These studies contribute to understanding the compound's potential in combating oxidative stress, which is a factor in various diseases and aging processes. This research opens avenues for the development of novel antioxidant therapies (Taha, 2012).
Photocatalytic Hydrogen Production
In the context of renewable energy, the compound's derivatives have been utilized in enhancing photocatalytic hydrogen production from water under visible light. This application demonstrates the compound's potential in energy conversion processes, highlighting its role in the development of sustainable energy technologies. The synthesis of novel ligands and their metal complexes, capable of sensitizing TiO2 semiconducting systems for effective hydrogen production, marks a significant advancement in utilizing such compounds for environmental and energy applications (Bala et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-23(2,3)22(30)24-11-12-28-20-19(13-26-28)21(29)27(15-25-20)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXSCQQUWKYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
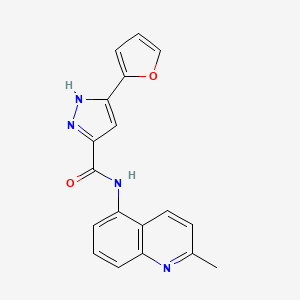
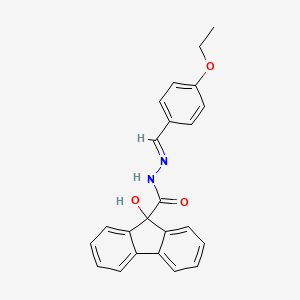
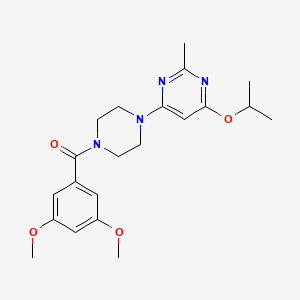
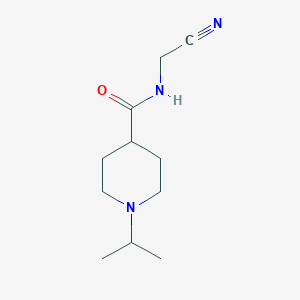
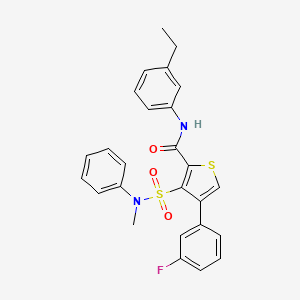
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)
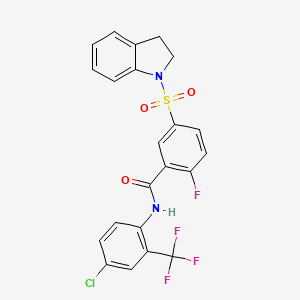
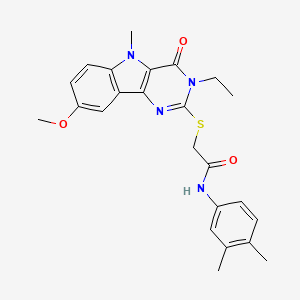
![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)
![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)
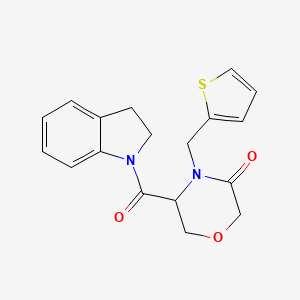
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
